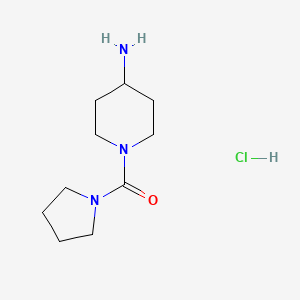

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride

Description

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride is a synthetic compound featuring a piperidine ring substituted with an amino group at the 4-position, linked via a methanone group to a pyrrolidine ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development .

Key structural attributes include:

- Piperidine backbone: Provides rigidity and influences basicity.

- Pyrrolidine moiety: A five-membered saturated ring that contributes to lipophilicity and conformational flexibility.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.ClH/c11-9-3-7-13(8-4-9)10(14)12-5-1-2-6-12;/h9H,1-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHNRELCUURGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679020 | |

| Record name | (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889849-93-8 | |

| Record name | (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-PYRROLIDINYLCARBONYL)-4-PIPERIDINAMINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with pyrrolidin-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or esters.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

Amides and esters from oxidation reactions.

Amines and alcohols from reduction reactions.

Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride is C₁₁H₁₄ClN₃O, featuring a piperidine and pyrrolidine moiety along with a methanone functional group. These structural characteristics contribute to its diverse reactivity and biological activity. The compound's unique framework allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

- Antidepressant Effects : The piperidine ring is known for its antidepressant properties, which may be leveraged in developing new therapies for mood disorders.

- Neuroactive Properties : The compound's structure suggests potential neuroactivity, making it a candidate for research in neuropharmacology.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating possible applications in treating inflammatory diseases.

Interaction Studies

Understanding the interactions of this compound with biological systems is essential for elucidating its pharmacological effects. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to various receptors or enzymes.

- Pharmacokinetics and Pharmacodynamics : Analyzing absorption, distribution, metabolism, and excretion (ADME) properties to predict how the compound behaves in biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antidepressant-like effects in animal models, suggesting potential for mood disorder treatments. |

| Study B | Showed anti-inflammatory activity in vitro, indicating possible use in treating inflammatory conditions. |

| Study C | Investigated neuroprotective effects, highlighting its potential role in neurodegenerative disease therapies. |

These findings underscore the importance of continued research into this compound's therapeutic applications.

Mechanism of Action

The mechanism by which (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Piperidine Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Properties | Reference |

|---|---|---|---|---|---|---|

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridin-4-yl, aminomethyl | C₁₂H₁₇N₃O·2HCl | 292.2 | 1286265-79-9 | High polarity due to pyridine; no GHS hazards reported | |

| (4-Aminopiperidin-1-yl)(oxan-4-yl)methanone hydrochloride | Oxan-4-yl (tetrahydropyranyl) | C₁₁H₂₀N₂O₂·HCl | 212.29 | 1286273-05-9 | Increased polarity from oxygen in oxane; building block for drug discovery | |

| (3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride | 3-Bromophenyl, pyrrolidin-1-yl | C₁₆H₂₀BrN₂O·HCl | 396.7 | 1184136-10-4 | High lipophilicity; H302 hazard (harmful if swallowed) | |

| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | Ethanone | C₇H₁₅ClN₂O | 190.66 | 71879-46-4 | Simpler structure; high similarity (0.97) to target compound |

Aryl-Substituted Analogs

Heterocyclic Variations

Key Comparative Insights

Solubility and Polarity :

- Compounds with polar groups (e.g., pyridine in , oxane in ) exhibit higher aqueous solubility compared to aryl-substituted analogs.

- The target compound’s pyrrolidine group balances lipophilicity, making it more membrane-permeable than pyridine derivatives but less than bromophenyl analogs .

Electron-donating groups (e.g., methoxy ) stabilize aromatic systems and may enhance binding to biological targets.

Pharmaceutical Relevance: The 4-aminopiperidine moiety is a common pharmacophore in kinase inhibitors and CNS drugs. Its combination with pyrrolidine (target compound) offers a balance of rigidity and flexibility, advantageous for target engagement .

Biological Activity

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄ClN₃O and features a piperidine ring, a pyrrolidine moiety, and a methanone functional group. These structural elements contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 233.74 g/mol |

| CAS Number | 889849-93-8 |

| Physical State | White solid |

| Odor | Not available |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor interaction.

Enzyme Inhibition

The compound's structural similarity to known inhibitors suggests potential activity against various targets, including:

- Protein Kinase B (PKB/Akt): Inhibitors of PKB have been shown to possess antitumor properties by regulating cell growth and survival pathways. Compounds with similar piperidine structures have demonstrated effective inhibition of PKB, indicating that this compound may also exhibit this property .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving the appropriate precursors. Common methods may include:

- Condensation Reactions: Combining amines with carbonyl compounds.

- Reduction Reactions: Reducing intermediates to achieve the desired amine structure.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related compounds have been extensively studied:

Example Study: PKB Inhibitors

A study focusing on 4-amino derivatives demonstrated their ability to inhibit PKB effectively, showcasing selectivity over other kinases . These findings suggest that modifications to the piperidine framework can enhance potency and selectivity.

Safety and Toxicology

According to safety data sheets, this compound is classified as harmful if swallowed and may cause skin irritation . Precautionary measures should be taken when handling this compound in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.